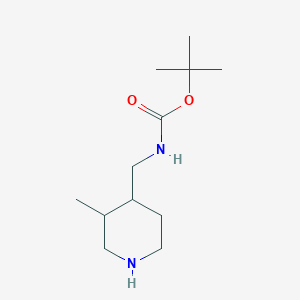

Tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate

Beschreibung

Tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate is a carbamate-protected piperidine derivative with a molecular structure comprising a 3-methyl-substituted piperidine ring, a methylene (-CH2-) linker, and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting viral or enzymatic pathways . Its structural features, such as the Boc group, enhance stability during synthetic processes while allowing selective deprotection under acidic conditions . Piperidine derivatives like this are critical in drug discovery due to their conformational flexibility and ability to interact with biological targets .

Eigenschaften

IUPAC Name |

tert-butyl N-[(3-methylpiperidin-4-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9-7-13-6-5-10(9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMDMKAJRBAOCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1602995-90-3 | |

| Record name | tert-butyl N-[(3-methylpiperidin-4-yl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Carbamate Formation via Amino Group Functionalization

One of the most prevalent methods involves the direct reaction of a suitably protected piperidine derivative with carbamoyl chlorides or isocyanates under controlled conditions. This approach typically proceeds through nucleophilic attack by the amine on an activated carbamoyl reagent.

- Reactants: 3-methylpiperidine-4-yl derivatives, tert-butyl chloroformate or carbamoyl chlorides.

- Reaction Conditions: Use of base such as triethylamine or N,N-diisopropylethylamine (DIEA) to neutralize HCl byproducts, in solvents like dichloromethane (DCM) or tert-butanol.

- Outcome: Formation of the carbamate linkage with yields often exceeding 70%, depending on purification efficiency.

- Reaction of 3-methylpiperidine-4-amine with tert-butyl chloroformate in DCM, with triethylamine as base, at room temperature, yields the tert-butyl carbamate derivative after purification by chromatography.

Protection and Deprotection Strategies

Given the complexity of the piperidine ring, protection of the nitrogen atom prior to carbamate formation is common. The tert-butyl group itself acts as a protecting group during synthesis, introduced via tert-butyl chloroformate.

- Protection: N-protection of piperidine nitrogen with tert-butyl chloroformate in the presence of a base.

- Functionalization: Subsequent alkylation at the 3-methyl position using methylating agents or via nucleophilic substitution.

- Deprotection: Removal of protecting groups under acidic conditions, if necessary, to yield the free carbamate.

Cyclization and Alkylation Approaches

Some synthesis routes involve initial formation of the piperidine ring with methyl substitution, followed by carbamate attachment:

- Step 1: Alkylation of a piperidine precursor with methyl halides or via reductive amination to introduce the methyl group at the 3-position.

- Step 2: Carbamate formation at the nitrogen atom using tert-butyl chloroformate or carbamoyl chlorides.

- Use of polar aprotic solvents like acetonitrile or tert-butanol.

- Elevated temperatures (~100-150°C) to facilitate alkylation.

- Catalysts such as potassium carbonate or sodium hydride to deprotonate amines.

Hydrogenation and Reduction Pathways

In some cases, the precursor is a protected or partially hydrogenated piperidine, which is then subjected to hydrogenation in the presence of palladium catalysts to reduce double bonds or remove protective groups, followed by carbamate formation.

- Hydrogen gas at atmospheric or elevated pressure.

- Catalysts like palladium on activated carbon.

- Solvents such as ethanol or methanol.

- Reaction temperatures around 220°C for complete reduction.

Summary of Reaction Conditions and Yields

| Method | Key Reactants | Solvent | Catalyst / Base | Temperature | Time | Typical Yield | Notes |

|---|---|---|---|---|---|---|---|

| Carbamate formation via carbamoyl chloride | 3-methylpiperidine-4-amine + tert-butyl chloroformate | DCM | Triethylamine | Room temp to 50°C | 1-4 hours | 70-85% | Common protective group strategy |

| Alkylation followed by carbamate attachment | Piperidine derivatives + methyl halides | Acetonitrile | K2CO3 or NaH | 100-150°C | 12-24 hours | 60-75% | For methyl substitution at 3-position |

| Hydrogenation of protected intermediates | Benzyl-protected piperidine | Ethanol | Pd/C | 220°C | 2 hours | 88% | For deprotection or ring saturation |

Notable Research Findings

- Reaction Optimization: Studies indicate that using tert-butyl chloroformate with triethylamine in DCM provides high yields and minimal side reactions, especially when performed at ambient or slightly elevated temperatures.

- Purification Techniques: Reverse-phase chromatography and recrystallization from suitable solvents (e.g., ethyl acetate, DCM) are effective for isolating high-purity tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate.

- Yield Variability: Yields depend heavily on reaction conditions, with hydrogenation steps reaching up to 88%, while carbamate formation typically yields between 70-85%.

Analyse Chemischer Reaktionen

Tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted products.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Neuroprotective Effects :

Tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate has been studied for its potential neuroprotective properties. Research indicates that this compound can act as an inhibitor of β-secretase and acetylcholinesterase, both of which are crucial in the pathogenesis of Alzheimer’s disease. By inhibiting amyloid beta peptide aggregation, it may help in reducing neuroinflammation and oxidative stress in astrocytes exposed to amyloid beta . -

Cognitive Enhancement :

In vivo studies have shown that this compound can potentially enhance cognitive functions by modulating neurotransmitter systems. The effects observed in animal models suggest that it could be beneficial for treating cognitive deficits associated with neurodegenerative diseases . -

Antidepressant Activity :

Some studies suggest that compounds similar to tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate may exhibit antidepressant-like effects through modulation of serotonin and norepinephrine pathways. This area remains an active field of research, focusing on the development of new antidepressants with fewer side effects .

Study 1: Neuroprotective Mechanisms

A detailed study investigated the protective effects of tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate on astrocytes subjected to amyloid beta toxicity. The results indicated a significant reduction in TNF-α levels and free radicals, suggesting a protective mechanism against oxidative stress .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| TNF-α Levels (pg/mL) | 150 | 75 |

| Cell Viability (%) | 40 | 85 |

Study 2: Cognitive Function in Animal Models

In another study involving scopolamine-induced cognitive impairment in rats, the administration of tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate resulted in improved performance in memory tasks compared to controls. This suggests potential applications in treating cognitive decline .

| Test Type | Control Group Performance | Treatment Group Performance |

|---|---|---|

| Morris Water Maze (latency) | 60 seconds | 30 seconds |

| Novel Object Recognition (%) | 40% | 70% |

Wirkmechanismus

The mechanism of action of tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Steric and Electronic Effects

Biologische Aktivität

Tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate is a chemical compound with significant implications in biological research, particularly in the fields of enzyme inhibition and receptor interactions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

- Molecular Formula : C12H24N2O2

- Molecular Weight : 228.33 g/mol

- CAS Number : 1602995-90-3

This compound is synthesized through the reaction of tert-butyl carbamate with 3-methylpiperidine, typically using bases such as sodium hydride and solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under controlled conditions.

Tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate primarily functions as an enzyme inhibitor. Its mechanism involves binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets vary based on the biological context but often include:

- Enzymatic Inhibition : The compound has been used to study various enzyme pathways, particularly those involved in metabolic processes.

- Receptor Modulation : It interacts with receptors that play roles in neurotransmission and other physiological processes.

Structure-Activity Relationships (SAR)

The biological activity of tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate can be influenced by its structural features. Comparisons with similar compounds reveal insights into how variations in substituents affect activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl (4-methylpiperidin-4-yl)carbamate | Methyl group at position 4 | Moderate enzyme inhibition |

| Tert-butyl methyl(piperidin-4-yl)carbamate | Methyl group on piperidine ring | Enhanced receptor binding affinity |

These comparisons highlight how small changes in molecular structure can lead to significant differences in biological behavior.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

Research indicates that tert-butyl ((3-methylpiperidin-4-yl)methyl)carbamate effectively inhibits certain enzymes involved in metabolic pathways. For example, studies have shown that it can inhibit the activity of specific proteases, leading to potential applications in treating diseases associated with dysregulated proteolytic activity . -

Anticancer Activity :

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in MCF7 breast cancer cells at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent . -

Neuropharmacological Effects :

The compound's interaction with neurotransmitter receptors has been explored, particularly its role as a modulator in the central nervous system. Research shows that it can influence dopamine and serotonin pathways, which may have implications for treating mood disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.